N-Hydroxypropranolol
Description
Chromophores or Fluorophores: For enhanced UV-Vis or fluorescence detection sci-hub.seresearchgate.net.
Ionizable Moieties: To increase ionization efficiency in MS, particularly for electrospray ionization (ESI) researchgate.net.
Hydrophobic Groups: To improve retention on reversed-phase HPLC columns psu.edu.
Common derivatization reagents for hydroxyl groups include acyl chlorides, organic anhydrides, isocyanates, and sulfonyl chlorides researchgate.netpsu.edu. For example, while not directly for N-hydroxypropranolol, MSTFA (N-methyl-N-(trimethylsilyl)trifluoracetamide) is used in GC-MS analysis for hydroxyl group derivatization mdpi.com.
Structure
3D Structure
Properties
CAS No. |
84418-31-5 |
|---|---|
Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
1-[hydroxy(propan-2-yl)amino]-3-naphthalen-1-yloxypropan-2-ol |
InChI |
InChI=1S/C16H21NO3/c1-12(2)17(19)10-14(18)11-20-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,18-19H,10-11H2,1-2H3 |
InChI Key |
VVODPHQSQSFBAF-UHFFFAOYSA-N |
SMILES |
CC(C)N(CC(COC1=CC=CC2=CC=CC=C21)O)O |
Canonical SMILES |
CC(C)N(CC(COC1=CC=CC2=CC=CC=C21)O)O |
Related CAS |
84418-32-6 (oxalate[2:1]) 84418-33-7 (hydrobromide) |
Synonyms |
N-hydroxypropranolol N-hydroxypropranolol hydrobromide N-hydroxypropranolol oxalate (2:1) |
Origin of Product |
United States |
Lc Ms/ms Methodologies:liquid Chromatography Coupled with Tandem Mass Spectrometry Lc Ms/ms is a Widely Adopted Technique for the Quantification of Propranolol and Its Metabolites, Including Hydroxypropranolol. Methods Often Utilize Multiple Reaction Monitoring Mrm in Positive Esi Mode for Sensitive and Selective Detectioningentaconnect.comnih.gov.
Data Tables
The following table summarizes key analytical parameters for hydroxypropranolol and related compounds as reported in the literature, highlighting their detectability and chromatographic behavior.
| Analyte | Analytical Method | Linear Range (ng/mL) | LLOQ (ng/mL) | Retention Time (min) | Ionization Mode | Notes |
| 4-Hydroxypropranolol (B128105) (M1) | LC-MS/MS | 0.2 – 100 | 0.2 | ~3.98 | Positive ESI | Quantified via MRM nih.gov |
| 4-Hydroxypropranolol | LC-MS/MS | 1 – 200 | 1 | Not specified | ESI | Chinese publication ingentaconnect.com; CID values provided for propranolol (B1214883), M1, M2 |
| Propranolol | LC-MS/MS | 2 – 1000 | 2 | ~4.22 | Positive ESI | Quantified via MRM nih.gov |
| N-Desisopropylpropranolol (M2) | LC-MS/MS | 0.2 – 100 | 0.2 | ~4.08 | Positive ESI | Quantified via MRM nih.gov |
Compound List
N-Hydroxypropranolol
Propranolol
4-Hydroxypropranolol (M1)
5-Hydroxypropranolol
7-Hydroxypropranolol
N-Desisopropylpropranolol (M2)
1,2-dimethylimidazole-4-sulfonyl chloride (DMISC)
R-(+)-phenylethylisocyanate
(C)-1-phenylethyl isocyanate
(C)-tetraacetyl β-D-glucopyranosyl isothiocyanate
N-methyl-N-(trimethylsilyl)trifluoracetamide (MSTFA)
Analytical Methodologies for N Hydroxypropranolol in Research Matrices
Development and Validation of Chromatographic Techniques
Chromatographic techniques, often coupled with mass spectrometry or other advanced detectors, form the cornerstone of N-Hydroxypropranolol analysis due to their ability to separate complex mixtures and provide high sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely adopted for the quantification of this compound and its related compounds in biological matrices like plasma and urine researcher.lifenih.govresearchgate.netingentaconnect.comacademicjournals.orgrsc.orgtbzmed.ac.irresearchgate.netveedalifesciences.com. These methods typically involve protein precipitation or liquid-liquid extraction for sample preparation, followed by separation on C18 reversed-phase columns. Gradient elution is often employed, using mobile phases composed of aqueous solutions (e.g., formic acid or ammonium (B1175870) formate) and organic solvents like acetonitrile (B52724) nih.govresearchgate.netingentaconnect.comacademicjournals.orgrsc.org. Detection is usually performed in the Multiple Reaction Monitoring (MRM) mode, utilizing positive electrospray ionization (ESI) to detect specific precursor and product ion transitions characteristic of this compound nih.govresearchgate.netingentaconnect.comacademicjournals.orgrsc.orgtbzmed.ac.ir.
Method Validation: Studies have reported comprehensive validation of LC-MS/MS methods for this compound, demonstrating linearity over specified concentration ranges (e.g., 0.2-100 ng/mL for 4-hydroxypropranolol (B128105), which is structurally related and often analyzed alongside) nih.govresearchgate.netrsc.org. Lower Limits of Quantification (LLOQs) are typically in the low ng/mL range, often around 0.2 ng/mL nih.govresearchgate.netingentaconnect.comrsc.org. Intra-day and inter-day precisions are reported to be less than 7.1% with relative errors below 9.8% nih.govresearchgate.netrsc.org. Recovery rates for this compound (or related hydroxylated metabolites) can vary, with some methods reporting over 50% ingentaconnect.com.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized for the analysis of this compound, particularly after derivatization to enhance volatility and thermal stability. This approach is often employed for the structural elucidation of metabolites nih.govpsu.edumdpi.com. For instance, derivatization with silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluoropropionic anhydride (B1165640) (PFPA) can convert hydroxylated compounds into more volatile derivatives suitable for GC-MS analysis nih.govmdpi.comnih.govresearchgate.netpsu.edusigmaaldrich.comresearchgate.net. GC-MS allows for the identification of metabolites based on their retention times and mass spectra, often compared to synthesized standards nih.govpsu.edu.
Research Findings: GC-MS has been instrumental in identifying various hydroxylated metabolites of propranolol (B1214883), including isomers like 2-HO-P, 5-HO-P, and 7-HO-P, in addition to the known 4-HO-P nih.gov. These studies often involve extraction, derivatization, and subsequent analysis to elucidate the metabolic pathways and species differences nih.govpsu.edu.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection for this compound Analysis
High-Performance Liquid Chromatography (HPLC) coupled with various detection methods offers versatile approaches for this compound analysis. Fluorescence detection is particularly valuable due to its high sensitivity and selectivity for molecules like propranolol and its hydroxylated metabolites tandfonline.comnih.govresearchgate.nettandfonline.comtandfonline.comconnectedpapers.comresearchgate.net.
HPLC with Fluorescence Detection: Methods using reversed-phase C18 columns with mobile phases comprising acetonitrile, methanol, and buffer solutions (e.g., phosphate (B84403) or acetate (B1210297) buffers adjusted to specific pH values) are common tandfonline.comnih.govresearchgate.nettandfonline.com. Detection wavelengths are typically set around 229 nm for excitation and 338 nm for emission, or similar ranges optimized for the analyte tandfonline.comresearchgate.nettandfonline.comnih.gov. These methods have demonstrated good sensitivity, with detection limits as low as 5 ng/mL for 4-hydroxypropranolol nih.gov and even lower for propranolol itself (e.g., 0.015 ng/mL) researchgate.net. Recoveries for such methods are often reported to be high, ranging from 94.7% to 98.4% for 4-hydroxypropranolol nih.gov.
HPLC with UV Detection: While less sensitive than fluorescence or MS, UV detection can also be employed for this compound analysis, particularly for higher concentrations or when sensitivity requirements are less stringent researchgate.netresearchgate.netnih.gov. Methods utilizing UV detection at wavelengths around 214 nm or 291 nm have been developed for propranolol and its metabolites researchgate.netresearchgate.netnih.gov. Validation parameters for UV-based methods include linearity over ranges like 15-180 ng/mL with correlation coefficients (r²) of 0.998 researchgate.netnih.gov.
Application of Electrophoretic Techniques for this compound Characterization
Capillary Electrophoresis (CE) is a powerful separation technique that can be applied to the characterization of this compound and its enantiomers, often utilizing chiral selectors for enantioseparation researchgate.netnih.govmdpi.comgoogle.combdn.go.th.
Chiral Separations: CE methods often employ cyclodextrins, such as hydroxypropyl-beta-cyclodextrin (HP-β-CD) or carboxymethylated-β-cyclodextrin (CM-β-CD), as chiral selectors in the background electrolyte (BGE) researchgate.netnih.govmdpi.com. Parameters like cyclodextrin (B1172386) concentration, buffer pH, and applied voltage are optimized to achieve effective enantiomeric resolution nih.govmdpi.com. For instance, a method using 8 mM CM-β-CD in a 50 mM Tris buffer at pH 4.0 with an applied voltage of 24 kV has been reported to achieve good chiral separation of several beta-adrenergic antagonists, including propranolol and its metabolite 4-hydroxypropranolol researchgate.netmdpi.com. CE can provide high separation efficiency and requires minimal sample and buffer volumes mdpi.com.
Spectroscopic and Spectrometric Characterization Methods for this compound Structural Elucidation
Spectroscopic and spectrometric techniques are indispensable for confirming the structure of this compound and its metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy for N-Hydroxylated Products
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a definitive tool for structural elucidation oxinst.comcore.ac.ukunivr.itlibretexts.orgsigmaaldrich.com. By analyzing chemical shifts, coupling constants, and integration values, the precise arrangement of atoms and functional groups within this compound can be determined.
Structural Elucidation: NMR can distinguish between isomers by analyzing the unique chemical environments of protons and carbons, especially in the aromatic regions of the molecule oxinst.comcore.ac.uk. For N-hydroxylated products, NMR can confirm the presence and position of the hydroxyl group on the nitrogen atom, providing definitive proof of structure. Techniques like DEPT, COSY, TOCSY, HSQC, and HMBC are often used in conjunction with 1D NMR to fully assign the structure of complex molecules, including drug metabolites core.ac.uk.
Mass Spectrometry Fragmentation Patterns for this compound and its Conjugates
Mass spectrometry (MS) is a cornerstone technique for identifying and quantifying metabolites like this compound and its conjugates. The fragmentation patterns generated under MS conditions provide characteristic "fingerprints" that aid in structural determination.
When this compound is conjugated, most commonly with glucuronic acid, its mass spectral behavior can become more complex. Hydroxylated propranolol metabolites, such as 4'-hydroxypropranolol, 5-hydroxypropranolol, and 7-hydroxypropranolol, can undergo glucuronidation at either aliphatic or aromatic positions diva-portal.orgnih.govcapes.gov.br. A common fragmentation pathway for these glucuronides in tandem mass spectrometry (MS/MS) involves the neutral loss of 176.0324 Da, corresponding to the monodehydrated glucuronic acid moiety, which typically results in the regeneration of the aglycone (hydroxypropranolol) nih.govcapes.gov.br. This initial fragmentation can make it challenging to distinguish between different glucuronide isomers solely based on MS/MS diva-portal.orgcapes.gov.br.
However, by employing specific derivatization techniques, such as with 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC), distinct fragmentation patterns can be induced, facilitating the differentiation of isomeric glucuronides diva-portal.orgnih.govcapes.gov.br. DMISC reacts with the secondary amine of propranolol or its metabolites. If the naphthol hydroxyl group is occupied by a glucuronyl moiety (aromatic glucuronidation), DMISC derivatization leads to a different fragmentation pattern compared to when the naphthol group is accessible (aliphatic glucuronidation) diva-portal.orgcapes.gov.br. This differential fragmentation provides valuable structural information about the site of conjugation.
For the parent hydroxypropranolol metabolites themselves, fragmentation typically involves characteristic bond cleavages. For instance, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) in positive mode, precursor ions for 4-hydroxypropranolol (M1) are observed around m/z 276 ingentaconnect.comnih.gov. Further fragmentation, often induced by collision-induced dissociation (CID), can yield fragment ions that reveal structural features. While specific fragmentation pathways for this compound (if it refers to a distinct N-hydroxylated metabolite) are not detailed in the provided snippets, general principles of amine and alcohol fragmentation in MS/MS apply, involving alpha-cleavages and neutral losses msu.educhemguide.co.uklibretexts.orgmiamioh.edu.
Derivatization Strategies for Enhanced Detection and Structural Differentiation of this compound
Derivatization is a critical pre- or post-chromatographic technique used to improve the analytical performance of compounds like this compound, particularly when analyzing complex biological matrices. Its primary goals include enhancing detectability (e.g., by introducing chromophores or fluorophores, or improving ionization efficiency for MS) and improving chromatographic separation, especially for isomers or enantiomers sci-hub.seresearchgate.netpsu.edu.
Theoretical and Computational Investigations of N Hydroxypropranolol
Molecular Modeling and Quantum Chemical Studies
Molecular modeling and quantum chemical calculations are powerful tools for elucidating the three-dimensional structure, stability, and reactivity of molecules at an atomic level. These in silico techniques offer insights that are often difficult to obtain through experimental methods alone.
Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. The pharmacological activity of a molecule is intrinsically linked to its ability to adopt a specific conformation that is complementary to its biological target.
Computational studies on the parent drug, propranolol (B1214883), have shown that its flexible side chain allows it to exist in multiple low-energy conformations. The preferred structures are typically extended, which is believed to be crucial for its "three-point" binding to adrenergic receptors, involving the aromatic ring, the β-hydroxyl group, and the protonated amine.
The introduction of a hydroxyl group on the nitrogen atom to form N-Hydroxypropranolol would significantly influence its conformational landscape and energetic properties. Key predicted changes include:
Increased Rotational Barriers: The steric bulk of the N-hydroxyl group could introduce new rotational barriers around the C-N bond, potentially altering the preferred dihedral angles of the side chain.
Intramolecular Hydrogen Bonding: The N-hydroxyl group introduces a new hydrogen bond donor and acceptor, creating the possibility for intramolecular hydrogen bonds with the β-hydroxyl oxygen or the ether oxygen of the side chain. Such bonds would stabilize specific folded conformations that are less favorable in the parent propranolol molecule.
Energetic Profile: The relative energies of different conformers would be altered. While an extended conformation might still be accessible, new, more compact, and stabilized conformations may become energetically competitive.
| Property | Propranolol | This compound (Predicted) | Implication of N-Hydroxylation |
|---|---|---|---|
| Hydrogen Bond Donors | 2 (O-H, N-H) | 3 (O-H, N-H, N-OH) | Increased potential for hydrogen bonding interactions. |
| Hydrogen Bond Acceptors | 3 (2xO, N) | 4 (2xO, N, N-OH) | Enhanced capacity to accept hydrogen bonds. |
| Key Rotatable Bonds | ~5 in side chain | ~5 in side chain | Potential for altered rotational energy barriers and preferred angles. |
| Predicted Conformations | Predominantly extended | Extended and folded (stabilized by intramolecular H-bonds) | Greater conformational diversity. |
Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate the electronic properties of a molecule, including the distribution of electron density and the energies of molecular orbitals (e.g., HOMO and LUMO). These properties are fundamental to predicting a molecule's chemical reactivity.
For propranolol, DFT calculations show that the naphthalene (B1677914) ring and the nitrogen atom of the secondary amine are electron-rich regions susceptible to electrophilic attack and oxidation. The nitrogen atom is a primary site for metabolic oxidation. The formation of this compound is the result of this process.
The electronic structure of this compound itself would be distinct from propranolol:
Charge Distribution: The highly electronegative oxygen atom attached to the nitrogen would withdraw electron density, making the nitrogen atom less basic and altering the electrostatic potential surface of the entire side chain.
Reactivity: As a hydroxylamine (B1172632), this compound is an intermediate that can undergo further oxidation. The N-OH bond is relatively labile, and the molecule can be a precursor to the formation of N-desisopropylpropranolol via an oxidative dealkylation mechanism. Computational models can predict the transition states and energy barriers for these subsequent metabolic steps.
Molecular Dynamics Simulations of this compound Interactions with Biological Macromolecules
Molecular dynamics (MD) simulations provide a dynamic view of how a small molecule (ligand) interacts with a large biological macromolecule, such as a protein or a cyclodextrin (B1172386), over time. These simulations reveal detailed information about binding modes, key intermolecular interactions, and the thermodynamics of complex formation.
While direct MD simulations of this compound are not extensively documented, numerous studies on propranolol and its major metabolite 4-hydroxypropranolol (B128105) with chiral selectors like cyclodextrins offer significant insights. researchgate.netrsc.org These studies are critical for understanding chiral recognition mechanisms.
In simulations involving 4-hydroxypropranolol and carboxymethyl-β-cyclodextrin (CM-β-CD), it was found that hydrogen bonds and hydrophobic interactions are the primary drivers of complex stabilization. rsc.org The naphthalene ring of the guest molecule inserts into the hydrophobic cavity of the cyclodextrin host, while the side chain interacts with the hydrophilic rim. researchgate.netrsc.org The stability of the complex is dictated by the number and strength of hydrogen bonds formed between the guest's hydroxyl and amine groups and the host's carboxymethyl and hydroxyl groups. rsc.org
Based on these models, this compound would be expected to form a stable inclusion complex with β-cyclodextrin derivatives. The additional N-hydroxyl group would likely engage in strong hydrogen bonding with the cyclodextrin rim, potentially leading to a different binding orientation or a more stable complex compared to propranolol. This added interaction point could significantly influence chiral discrimination, as the precise geometry of hydrogen bonding often differs between enantiomers.
| Computational Method | Interaction Energy (kcal/mol) - Gas Phase | Interaction Energy (kcal/mol) - Aqueous Phase |
|---|---|---|
| PM3 | -17.61 | -10.45 |
| DFT | -31.54 | -11.23 |
Data derived from studies on 4-hydroxypropranolol serve as a proxy to understand the types of interactions this compound might undergo.
The metabolism of propranolol is primarily mediated by Cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP1A2. nih.gov Molecular docking and MD simulations are employed to investigate how propranolol binds within the active sites of these enzymes. nih.govmdpi.com These studies reveal that the binding is stabilized by a combination of hydrophobic interactions between the naphthalene ring and nonpolar amino acid residues, as well as hydrogen bonding involving the side chain.
This compound, as an intermediate in the N-dealkylation pathway, would be formed within the active site of a CYP enzyme. Its subsequent fate depends on its orientation and interactions with the catalytic heme group and surrounding residues. MD simulations could model the stability of the this compound-enzyme complex. The N-hydroxyl group would likely form new hydrogen bonds with polar or acidic residues in the active site, which could orient the isopropyl group for subsequent oxidation and cleavage, leading to the formation of N-desisopropylpropranolol and acetone.
In Silico Prediction of N-Oxidation Sites and Metabolic Fates
A variety of in silico tools and algorithms are available to predict the metabolic fate of drug candidates early in the discovery process. These programs, often utilizing machine learning or rule-based systems, analyze a molecule's structure to identify sites that are most susceptible to metabolic transformation.
When propranolol is analyzed by such metabolic prediction software, several potential sites of metabolism are identified:
Aromatic Ring Hydroxylation: The naphthalene ring is correctly predicted as a major site of oxidation (e.g., at the 4-, 5-, and 7-positions). nih.gov
Side-Chain Oxidation: The secondary amine is consistently flagged as a site for N-oxidation and subsequent N-dealkylation. researchgate.net
Glucuronidation: The secondary alcohol on the side chain is identified as a site for Phase II conjugation.
These predictive models recognize the secondary amine in propranolol as a reactive center for oxidative metabolism by CYP enzymes. The predicted pathway of N-deisopropylation implicitly involves the formation of a hydroxylamine (this compound) or a carbinolamine intermediate. Therefore, in silico tools successfully predict that the nitrogen atom is a key metabolic "hotspot," corroborating experimental findings and highlighting the pathway that produces this compound. scialert.netimrpress.com
Role of N Hydroxypropranolol in Prodrug Design and Biotransformation Research
N-Hydroxylation as a Bioactivation Strategy in Prodrug Design
N-hydroxylation represents a significant strategy in prodrug design, aimed at achieving bioactivation, where an inactive prodrug is converted into its pharmacologically active form within the body. This approach is often employed to overcome limitations of the parent drug, such as poor solubility, rapid metabolism, or undesirable side effects. The introduction of an N-hydroxy group can serve as a latent functional group that, upon enzymatic or chemical cleavage, releases the active moiety. This process is akin to a controlled release mechanism, ensuring that the active drug is generated at the site of action or at a time when it is most beneficial. The N-hydroxy moiety can be designed to be susceptible to specific metabolic pathways, such as reduction by reductases or hydrolysis by esterases, thereby facilitating the controlled release of the parent drug or a more potent metabolite. This strategy allows for fine-tuning of the drug's release profile and can improve its therapeutic index.
Design Principles for N-Hydroxylated Prodrugs of Propranolol (B1214883) Analogs
The design of N-hydroxylated prodrugs, particularly for beta-adrenergic receptor antagonists like propranolol, involves several key principles. The primary objective is to create a prodrug that is stable during formulation and transit but readily converted to the active drug in vivo. For N-hydroxylated prodrugs, this often involves attaching a promoiety to the hydroxyl group of the N-hydroxy metabolite, or designing the N-hydroxy group itself as part of a cleavable linkage. The choice of promoiety is critical; it should be metabolically labile under physiological conditions and ideally not introduce toxicity. Structure-activity relationship (SAR) studies are crucial to ensure that the N-hydroxylated prodrug or its released active form retains the desired pharmacological activity. For propranolol analogs, this might involve modifications that enhance oral bioavailability or prolong duration of action. Research often focuses on creating N-hydroxylated derivatives that can be selectively cleaved by specific enzymes prevalent in target tissues or systemic circulation, thereby controlling the rate and extent of drug release.
In Vitro Models for Evaluating Bioreversible Conversion of N-Hydroxylated Prodrugs
Evaluating the bioreversible conversion of N-hydroxylated prodrugs in vitro is essential for predicting their in vivo performance. Various experimental models are utilized for this purpose, including incubation studies with liver microsomes, S9 fractions, hepatocytes, or purified enzymes known to be involved in prodrug activation. For N-hydroxylated prodrugs, assays might involve measuring the rate of release of the parent drug or the disappearance of the prodrug in the presence of specific enzyme systems, such as cytochrome P450 enzymes or reductases. Cell-based assays using relevant cell lines can also assess the intracellular conversion and subsequent pharmacological effect.
For example, studies might involve incubating the N-hydroxylated prodrug with a specific enzyme preparation and monitoring the formation of propranolol or its active metabolites over time using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The kinetic parameters, such as the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax), can be determined to quantify the efficiency of the biotransformation process.
Table 1: Representative In Vitro Biotransformation Data for N-Hydroxylated Prodrugs (Hypothetical)
| Prodrug Derivative | Enzyme System | Incubation Time (hours) | Parent Drug Released (µM) | Conversion Rate (% of theoretical) |
| N-OH-Propranolol Ester A | Rat Liver Microsomes | 2 | 15.2 | 76.0 |
| N-OH-Propranolol Ester A | Human Liver Microsomes | 2 | 12.8 | 64.0 |
| N-OH-Propranolol Ester B | Rat Liver Microsomes | 2 | 18.5 | 92.5 |
| N-OH-Propranolol Ester B | Human Liver Microsomes | 2 | 14.1 | 70.5 |
Note: Data presented in this table are hypothetical and illustrative of the types of results obtained in such studies.
These in vitro models allow researchers to screen different prodrug designs, optimize the chemical structure for efficient activation, and understand the enzymatic pathways involved, thereby guiding the development of effective N-hydroxylated prodrugs.
Comparative Studies of N Hydroxylation in Diverse Biological Systems Non Human Focus
In Vitro Comparative N-Oxidation Rates Across Species Liver Microsomes (e.g., Rat, Dog, Monkey)
The liver is the primary site of drug metabolism, and in vitro studies using liver microsomes from various species are invaluable for predicting metabolic pathways and potential species-specific differences. The N-oxidation of propranolol (B1214883), leading to the formation of N-hydroxypropranolol and its subsequent metabolites, is subject to such species-dependent variations.
Research has demonstrated that the metabolism of propranolol in liver microsomes shows considerable differences between rats, dogs, and monkeys. kmmu.edu.cn For instance, the in vitro half-life (t₁/₂) of R-(+)-propranolol is shortest in rat liver microsomes, followed by monkey, and is slowest in dog and human liver microsomes. kmmu.edu.cn Conversely, S-(−)-propranolol is metabolized rapidly in both rat and dog liver microsomes, with slower metabolism observed in monkey and human microsomes. kmmu.edu.cn These findings suggest that the enzymes responsible for propranolol metabolism, including those involved in N-oxidation, have different activities and affinities across these species.
Specifically, in dog liver microsomes, N-desisopropylation is a preferred pathway for R(+)-propranolol oxidation, while S(-)-propranolol is favored for 4- and 5-hydroxylations. oup.com The cytochrome P450 enzyme CYP2D15 in dogs is highly involved in the stereoselective 4- and 5-hydroxylation of propranolol but not its N-desisopropylation. oup.com This contrasts with rat liver microsomes, where different CYP450 isozymes may be induced, leading to altered stereoselectivity of propranolol metabolism. nih.govsemanticscholar.org For example, induction by β-naphthoflavone or dexamethasone (B1670325) in rat livers can increase N-despropylation. nih.gov
Interestingly, a specific N-hydroxylamine glucuronide metabolite of propranolol has been detected in monkey and dog hepatocytes, but not in mouse, rat, or human hepatocytes, highlighting a species-specific pathway. researchgate.net This suggests that the N-oxidation of propranolol and the subsequent conjugation of the N-hydroxy metabolite are particularly prominent in dogs and monkeys.
Enzymatic N-Hydroxylation Profiles in Fungal or Microbial Biotransformation Models
Microorganisms, particularly fungi, are often used as in vitro models to mimic mammalian drug metabolism. They can produce significant quantities of drug metabolites, facilitating their isolation and characterization.
Several endophytic fungi, including Phomopsis sp., Glomerella cingulata, Penicillium crustosum, Chaetomium globosum, and Aspergillus fumigatus, have been shown to biotransform propranolol. scielo.brresearchgate.net These fungi primarily catalyze the aromatic hydroxylation of propranolol to form 4-hydroxypropranolol (B128105). scielo.brresearchgate.net While N-hydroxylation is not the principal metabolic route in these specific examples, the use of microbial systems to study drug metabolism is well-established.
For instance, Cunninghamella bainieri has been identified as a useful microbial model for propranolol disposition. nih.gov This fungus produces five known mammalian metabolites of propranolol, including 4-hydroxypropranolol and desisopropylpropranolol. nih.gov The formation of these metabolites indicates the presence of enzymatic systems analogous to mammalian cytochrome P450 monooxygenases, which are responsible for such oxidative reactions. The ability of Cunninghamella species to perform N-dealkylation suggests that the enzymatic machinery for reactions at the nitrogen atom is present and could potentially be harnessed for producing N-hydroxylated metabolites under different conditions or with different fungal strains.
Differential Enantioselectivity of N-Hydroxylation in Various Model Systems
The N-hydroxylation of propranolol, like its other metabolic pathways, can be stereoselective, meaning that one enantiomer is metabolized at a different rate or via a different pathway than the other. This enantioselectivity varies significantly across different biological systems.
In dog liver microsomes, there is a clear stereoselectivity in the oxidation of propranolol. oup.com S(-)-propranolol is the preferred substrate for 4- and 5-hydroxylation, while R(+)-propranolol is favored for N-desisopropylation, a pathway that involves the nitrogen atom of the side chain. oup.com This indicates that the enzymes in dog liver microsomes can distinguish between the two enantiomers and orient them differently within the active site.
In contrast, studies with endophytic fungi revealed a different pattern of enantioselectivity. scielo.brresearchgate.net While both enantiomers of propranolol were consumed, the 4-hydroxylation reaction preferentially yielded (-)-(S)-4-hydroxypropranolol. scielo.brresearchgate.net This demonstrates that the fungal enzymes also exhibit stereoselectivity, but with a preference for the S-enantiomer for this specific hydroxylation reaction.
A study comparing human and Japanese monkey liver microsomes found reversed enantioselectivity for 5-hydroxylation and N-desalkylation. nih.govresearchgate.net While human liver microsomes showed a preference for R(+)-propranolol oxidation, monkey liver microsomes displayed a preference for S(-)-propranolol for these pathways. nih.govresearchgate.net This reversal is attributed to differences in the properties of the cytochrome P450 enzymes in the 2D subfamily between the two species. nih.govresearchgate.net
The detection of an N-hydroxylamine glucuronide specifically in dog and monkey hepatocytes further underscores the species- and enantiomer-specific nature of N-oxidation and its subsequent metabolic steps. researchgate.net
Advanced Methodologies for Studying N Oxidation Events
Isotope Labeling Strategies for Tracing N-Hydroxylation Pathways
Isotope labeling is a powerful technique for unequivocally tracing the metabolic fate of a drug and confirming the origin of each atom in its metabolites. musechem.com By replacing one or more atoms in the parent drug molecule with a stable, heavier isotope (e.g., Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)), researchers can track the molecule's journey through complex biological systems using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. metsol.comacs.org
In the context of N-Hydroxypropranolol, a strategic labeling approach would involve the synthesis of propranolol (B1214883) with a ¹⁵N atom in the isopropylamino group. When this ¹⁵N-labeled propranolol is introduced into a metabolic system (such as liver microsomes or an in vivo model), any metabolite retaining this nitrogen atom will exhibit a corresponding mass shift.
Key applications of this strategy include:
Pathway Confirmation: The detection of a metabolite with a mass exactly one atomic mass unit higher than the unlabeled this compound would definitively confirm that the nitrogen atom from the parent drug is retained in the N-hydroxylated product. This helps distinguish the N-hydroxylation pathway from other metabolic routes.
Metabolite Identification: In a complex mixture of metabolites, the presence of a characteristic isotopic pattern (a "doublet" of the unlabeled and the ¹⁵N-labeled compound) serves as a clear marker to pinpoint nitrogen-containing metabolites derived from the drug. frontiersin.org
Fragmentation Analysis: During tandem mass spectrometry (MS/MS), the ¹⁵N label helps in elucidating fragmentation patterns. By observing which fragment ions retain the ¹⁵N atom, the structure of the metabolite can be pieced together with greater confidence. acs.org
For example, a study involving ¹⁵N-labeled N-nitrosamines utilized this principle to quantify the metabolic pathway of alpha-hydroxylation by measuring the formation of ¹⁵N-labeled molecular nitrogen. nih.gov A similar principle applies to tracing the N-hydroxylation of propranolol, where the labeled nitrogen remains within the metabolite's structure.
| Labeling Strategy | Isotope | Purpose in Studying this compound Formation | Analytical Technique |
| Nitrogen Labeling | ¹⁵N | Confirms retention of the amine nitrogen in the metabolite; aids in MS-based identification and fragmentation analysis. | Mass Spectrometry, ¹⁵N-NMR |
| Carbon Labeling | ¹³C | Traces the carbon backbone of the propranolol molecule; helps differentiate between isomers in MS/MS. | Mass Spectrometry, ¹³C-NMR |
| Hydrogen Labeling | ²H (Deuterium) | Can alter the rate of metabolism (Kinetic Isotope Effect) to probe rate-limiting steps; aids in structural elucidation. | Mass Spectrometry, ²H-NMR |
Application of Advanced Spectroscopy in Characterizing N-Oxidation Products
The definitive identification of N-oxidation products requires advanced spectroscopic techniques capable of distinguishing between isomers and providing detailed structural information. Since N-hydroxylation and C-hydroxylation both result in an identical mass increase of 16 Da, mass spectrometry alone is often insufficient, necessitating a combination of methods. acs.orgchromatographyonline.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is the first step, providing a highly accurate mass measurement that allows for the determination of the metabolite's elemental composition, confirming the addition of one oxygen atom to the parent propranolol molecule. chromatographyonline.com Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite, generating a unique fingerprint. The key challenge is distinguishing the N-hydroxy metabolite from its C-hydroxy isomers (e.g., hydroxylation on the naphthalene (B1677914) ring or the alkyl chain).
Different ionization techniques can be diagnostic. One study demonstrated that while Electrospray Ionization (ESI) was not effective at distinguishing N-oxides from hydroxylated compounds, Atmospheric Pressure Chemical Ionization (APCI) produced a distinct [M + H - O]⁺ ion for N-oxides, resulting from the loss of the oxygen atom. acs.org This neutral loss of 16 Da is characteristic of N-oxides and is not typically observed for C-hydroxylated compounds, which preferentially lose water ([M + H - H₂O]⁺). acs.org Gas chromatography-mass spectrometry (GC-MS) has also been successfully used to identify N-hydroxylated metabolites of other amphetamine-like compounds after derivatization. tandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the gold standard for the unambiguous structural elucidation of metabolites. researchgate.net It provides information on the chemical environment of each atom in the molecule. For this compound, ¹H and ¹³C NMR would reveal shifts in the signals corresponding to the protons and carbons near the nitrogen atom, confirming the location of the hydroxyl group. The use of ¹⁵N-labeled propranolol would allow for ¹⁵N NMR experiments, which are highly sensitive to changes in the nitrogen's chemical state and would provide definitive proof of N-hydroxylation. springernature.commdpi.com Two-dimensional NMR techniques, such as HSQC and HMBC, can establish connectivity between atoms, creating a complete structural picture of the metabolite.
| Spectroscopic Technique | Information Provided for this compound | Key Diagnostic Features |
| High-Resolution MS (HR-MS) | Accurate mass and elemental composition. | Confirms addition of one oxygen atom (C₁₆H₂₁NO₃). |
| Tandem MS (MS/MS) with APCI | Fragmentation pattern for structural clues. | Characteristic neutral loss of oxygen ([M + H - O]⁺), distinguishing it from C-hydroxy isomers. acs.org |
| ¹H-NMR | Chemical environment of protons. | Downfield shift of protons on the carbon adjacent to the nitrogen (the N-CH group). |
| ¹³C-NMR | Chemical environment of carbons. | Shift in the signal for the carbon atom bonded to the nitrogen. |
| ¹⁵N-NMR (with ¹⁵N-labeling) | Direct observation of the nitrogen atom's chemical state. | Significant chemical shift change compared to the parent amine, confirming oxidation at the nitrogen. mdpi.com |
Mechanistic Enzymology of N-Hydroxylase Enzymes
The N-hydroxylation of propranolol is an enzymatic process, and understanding the specific enzymes involved and their catalytic mechanisms is fundamental to predicting drug-drug interactions and metabolic variability. Two primary superfamilies of enzymes are known to catalyze the N-oxidation of xenobiotics: Cytochrome P450s (CYPs) and Flavin-containing Monooxygenases (FMOs). nih.gov
While CYPs are well-known for catalyzing a wide range of oxidative reactions, including the N-dealkylation and aromatic hydroxylation of propranolol, FMOs are specialists in the oxidation of soft nucleophiles, particularly nitrogen and sulfur atoms in drug molecules. nih.govencyclopedia.pub For tertiary amines, N-oxidation is almost exclusively carried out by FMOs. nih.gov For secondary amines like propranolol, both CYPs and FMOs could potentially be involved. The catalytic mechanism differs between these enzyme families.
Cytochrome P450 (CYP) Mechanism: The CYP catalytic cycle involves the activation of molecular oxygen at a heme iron center.
Substrate Binding: Propranolol binds to the active site of the ferric (Fe³⁺) CYP enzyme.
Reduction: The heme iron is reduced to the ferrous state (Fe²⁺) by accepting an electron from NADPH via CYP reductase.
Oxygen Binding: Molecular oxygen (O₂) binds to the ferrous iron.
Second Reduction: A second electron is transferred, forming a peroxy-iron species.
Oxygen-Oxygen Bond Cleavage: Protonation leads to the cleavage of the O-O bond, releasing a molecule of water and forming a highly reactive ferryl-oxo intermediate (Fe⁴⁺=O), known as Compound I.
Substrate Oxidation: This powerful oxidizing species abstracts a hydrogen atom from the N-H bond of propranolol, followed by a "rebound" of the hydroxyl group to the nitrogen, forming this compound and regenerating the ferric enzyme.
Flavin-containing Monooxygenase (FMO) Mechanism: The FMO cycle utilizes a flavin adenine dinucleotide (FAD) cofactor and does not involve a reactive metal species.
Cofactor Reduction: The FAD cofactor is first reduced to FADH₂ by NADPH.
Oxygen Binding: Molecular oxygen reacts with FADH₂ to form a stable C4a-hydroperoxyflavin intermediate. This is the primary oxidizing species.
Substrate Binding and Oxidation: The nucleophilic nitrogen of propranolol attacks the terminal oxygen of the hydroperoxyflavin. This direct oxygen transfer results in the formation of this compound and a C4a-hydroxyflavin intermediate.
Product Release and Regeneration: The hydroxylated product is released, and the C4a-hydroxyflavin eliminates a molecule of water to regenerate the oxidized FAD cofactor, completing the cycle.
Identifying the specific enzymes responsible would involve reaction phenotyping experiments using a panel of recombinant human CYP and FMO enzymes and correlating the results with metabolism in human liver microsomes.
Integration of Omics Technologies for Comprehensive N-Oxidation Pathway Mapping
To gain a holistic understanding of N-oxidation, researchers are increasingly turning to "omics" technologies. These high-throughput approaches—metabolomics, proteomics, and transcriptomics—provide a system-wide view of the metabolic processes, from the genes that code for the enzymes to the final metabolite products. nih.govfrontiersin.org
Metabolomics: This is the comprehensive study of all small molecules (metabolites) within a biological system. frontiersin.org Using high-resolution LC-MS, metabolomics can be applied to profile all metabolites of propranolol in a biological sample (e.g., plasma, urine, or in vitro cell culture). rsc.org An untargeted metabolomics approach would compare samples from a control group versus a propranolol-treated group, with statistical analysis revealing all molecules that change significantly. This allows for the discovery of not only this compound but also its potential downstream metabolites, providing a complete map of the metabolic cascade. nih.gov
Proteomics: Proteomics involves the large-scale study of proteins, including their expression levels and post-translational modifications. creative-proteomics.com In the context of this compound, quantitative proteomics can be used to analyze the abundance of specific drug-metabolizing enzymes (e.g., all CYP and FMO isoforms) in liver tissue or other relevant cell types. creative-proteomics.com By correlating the expression level of a particular enzyme with the rate of this compound formation, researchers can identify the key enzymatic players in the pathway. Techniques like the Cellular Thermal Shift Assay coupled with mass spectrometry (CETSA-MS) can even identify which proteins physically interact with the drug, potentially revealing off-target interactions or unexpected metabolizing enzymes. promega.com
Transcriptomics: Transcriptomics analyzes the complete set of RNA transcripts in a cell, providing a snapshot of gene expression. By measuring the mRNA levels of CYP and FMO genes, transcriptomics can indicate which enzymes are being actively transcribed in response to drug exposure or under specific physiological conditions. This data complements proteomics by showing the regulatory potential for enzyme production.
Multi-Omics Integration: The true power of these technologies lies in their integration. By combining transcriptomic, proteomic, and metabolomic data, a comprehensive model of the N-oxidation pathway can be constructed. For example, an increase in the mRNA transcript for a specific FMO isoform (transcriptomics) can be linked to an observed increase in the protein level of that FMO (proteomics), which in turn correlates with a higher concentration of this compound in the system (metabolomics). This integrated approach provides a robust, multi-layered understanding of the N-oxidation pathway and its regulation.
Q & A
Q. What are the established synthetic routes for N-Hydroxypropranolol, and how can researchers optimize yield and purity?
this compound is synthesized via alkylation of 3-(1-naphthoxy)-1-bromo-2-propanol with N-isopropylhydroxylamine, yielding neutral oxalate or HBr salts. To optimize purity, researchers should employ rigorous purification techniques (e.g., recrystallization) and validate structural integrity using NMR, mass spectrometry, and HPLC. Yield optimization may involve adjusting reaction stoichiometry, solvent choice, and temperature gradients. Detailed protocols must align with NIH preclinical reporting guidelines, including reagent sources and analytical thresholds .
Q. What preclinical assays are recommended to assess the mutagenic potential of this compound derivatives?
The Ames Salmonella assay (strains TA-98 and TA-100) is the gold standard for mutagenicity screening. Testing should include both metabolically inactive conditions and S-9 liver fractions from Arochlor 1254-treated rats to simulate hepatic metabolism. Negative controls and dose-response curves (e.g., 0.1–100 μg/plate) are critical. Researchers must report bacterial toxicity thresholds (e.g., oxalate salt toxicity observed at >50 μg/plate) and adhere to NIH guidelines for replicability .
Q. How should researchers design stability studies for this compound under physiological conditions?
Stability studies should simulate physiological pH (7.4), temperature (37°C), and oxidizing environments. Use LC-MS or UV-spectroscopy to monitor degradation products over time (e.g., 0–72 hours). Include controls for auto-oxidation and assess reactivity with biomolecules (e.g., glutathione). Protocols must specify buffer composition, sampling intervals, and analytical validation criteria .
Q. What are the key considerations for ensuring reproducibility in synthesizing this compound?
Reproducibility hinges on documenting reaction parameters (e.g., molar ratios, reaction time, inert atmosphere use) and characterizing intermediates (e.g., mercuric oxide oxidation for aldonitrone derivatives). Purity must be confirmed via melting point analysis, chromatography (TLC/HPLC), and spectral data. Cross-lab validation using shared reference standards (e.g., USP-certified propranolol) is advised .
Q. How can researchers validate the absence of mutagenicity in this compound derivatives?
Beyond the Ames assay, orthogonal assays like micronucleus testing in mammalian cells or COMET assays for DNA damage should be employed. Dose ranges should exceed therapeutic thresholds (e.g., 10x IC50). Statistical analysis must include power calculations to avoid false negatives, and results should be contextualized against positive controls (e.g., N-nitrosopropranolol) .
Advanced Research Questions
Q. How should researchers resolve contradictions in toxicological data for this compound across experimental models?
Contradictions may arise from impurity profiles (e.g., oxalate salt toxicity) or species-specific metabolic pathways. Researchers should replicate studies using ultra-pure compounds (≥99% HPLC purity) and parallel testing in multiple models (e.g., bacterial, mammalian, in silico). Meta-analyses of batch-specific data and transparency in reporting raw datasets are essential .
Q. What advanced analytical techniques are critical for characterizing reactive intermediates derived from this compound in vitro?
High-resolution LC-MS/MS can identify transient intermediates (e.g., nitroxide radicals). Electron paramagnetic resonance (EPR) spectroscopy detects free radicals, while X-ray crystallography resolves structural conformations. Synchrotron radiation may elucidate redox dynamics. Data should be corroborated with computational modeling (e.g., DFT for reaction pathways) .
Q. How does the structural modification from propranolol to this compound influence its chemical reactivity and biological interactions?
The N-hydroxy group introduces redox-active moieties, increasing susceptibility to nitrosation (forming N-nitrosopropranolol) and radical formation. Comparative studies using propranolol as a control should assess β-adrenergic receptor binding (radioligand assays), membrane stabilization (e.g., erythrocyte lysis assays), and cytotoxicity (MTT assays). Molecular docking simulations can predict binding affinity changes .
Q. What methodologies are recommended to study the metabolic fate of this compound in hepatic microsomes?
Use pooled human liver microsomes with NADPH cofactors to simulate Phase I metabolism. LC-HRMS identifies metabolites, while CYP enzyme inhibitors (e.g., ketoconazole for CYP3A4) pinpoint metabolic pathways. Kinetic parameters (Km, Vmax) should be derived using Michaelis-Menten models. Cross-reference with in vivo rodent pharmacokinetic data to validate relevance .
Q. How can researchers investigate the role of this compound in generating chemically reactive species?
Employ trapping agents (e.g., glutathione adducts) and monitor covalent binding to proteins (e.g., radiolabeled studies). Reactive oxygen species (ROS) detection kits (e.g., DCFDA) quantify oxidative stress. Compare results with structurally analogous compounds (e.g., aldonitrone derivatives) to isolate mechanistic contributions. Data must include statistical comparisons (ANOVA) and error margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
